Cas no 55870-64-9 (D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- structure
55870-64-9 structure
Nome do Produto:D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
N.o CAS:55870-64-9
MF:C19H37N5O7
MW:447.526385068893
CID:373371
PubChem ID:65453

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • (2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Pentisomicin
    • 5-epi-Sisomicin
    • 5-Episisomicin
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • Mutamicin 6
    • Mutamycin 6
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideox
    • Pentisomicin [USAN:INN]
    • Q27282733
    • DTXSID7046887
    • PENTISOMICIN [INN]
    • Pentisomicina
    • SCHEMBL380284
    • Pentisomicina [INN-Spanish]
    • Sch 22591
    • NCGC00263839-02
    • Pentisomicine
    • 55870-64-9
    • Tox21_112770
    • L5BS6WSR0E
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • Pentisomicine [INN-French]
    • SCH-22591
    • Pentisomicin (USAN/INN)
    • DTXCID20819919
    • D05425
    • Tox21_112770_1
    • Pentisomicinum
    • PENTISOMICIN [USAN]
    • NCGC00181169-01
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-
    • CAS-55870-64-9
    • Pentisomicinum [INN-Latin]
    • UNII-L5BS6WSR0E
    • NS00125779
    • CHEMBL2105403
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
    • Inchi: InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1
    • Chave InChI: URWAJWIAIPFPJE-VHLNBGGKSA-N
    • SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Propriedades Computadas

  • Massa Exacta: 447.269
  • Massa monoisotópica: 447.269
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 643
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 11
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 214A^2
  • XLogP3: -5.1

Propriedades Experimentais

  • Densidade: 1.2777 (rough estimate)
  • Ponto de ebulição: 556.56°C (rough estimate)
  • Ponto de Flash: 363°C
  • Índice de Refracção: 1.7600 (estimate)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Literatura Relacionada

Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.